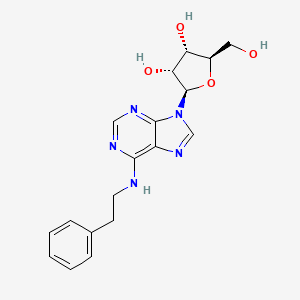
N6-(2-Phenylethyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N6-(2-Phenylethyl)adenosine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N6-(2-Phenylethyl)adenosine is a potent adenosine receptors (AR) agonist . The primary targets of this compound are the adenosine receptors, specifically the A1 adenosine receptor in both rats and humans . Adenosine receptors play a crucial role in various physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by binding to them . This binding action triggers a multitude of physiopathological effects, regulating central nervous, cardiovascular, peripheral, and immune systems .
Biochemical Pathways
The interaction of this compound with adenosine receptors affects several biochemical pathways. The adenosine receptors are G protein-coupled receptors, and their activation can lead to various downstream effects . .
Result of Action
Given its role as an adenosine receptor agonist, it can be inferred that this compound would have significant effects on cellular physiology, potentially influencing neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Biological Activity
N6-(2-Phenylethyl)adenosine (also known as MRS5776) is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly its interactions with adenosine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding affinity, agonistic properties, and implications for therapeutic applications.
This compound is characterized by the substitution of a 2-phenylethyl group at the N6 position of the adenosine molecule. This modification significantly influences its interaction with various adenosine receptors (ARs), particularly the A3 subtype. The structure-activity relationship (SAR) studies indicate that the phenylethyl moiety enhances binding affinity and selectivity towards A3ARs compared to other adenosine derivatives .
Receptor Binding Affinity
The binding affinity of this compound for human and rat A3ARs has been extensively studied. In radioligand binding assays, this compound demonstrated a Ki value of approximately 0.024 nM, indicating a high affinity for the A3AR . This is significantly lower than that observed for many other adenosine derivatives, highlighting its potential as a selective A3AR agonist.
| Compound | Ki (nM) | EC50 (nM) | Receptor Type |
|---|---|---|---|
| This compound | 0.024 | 14 | A3AR |
| Cl-IB-MECA | 0.025 | 10 | A3AR |
Functional Assays and Agonistic Properties
In functional assays measuring cyclic AMP (cAMP) accumulation, this compound exhibited potent agonistic activity at A3ARs. It effectively inhibited forskolin-stimulated cAMP production in CHO cells expressing human A3ARs, demonstrating its role in modulating intracellular signaling pathways . The compound's efficacy was further confirmed through concentration-response curves, which indicated that it functions as a full agonist at this receptor subtype.
Therapeutic Implications
The activation of A3ARs by this compound has been associated with several potential therapeutic benefits:
- Cardioprotection : Activation of A3ARs is known to confer protective effects against ischemic injury in cardiac tissues. Studies suggest that this compound may help reduce myocardial damage during ischemic events .
- Anti-cancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, including prostate cancer cells. Its ability to act as an antagonist in some contexts suggests it could play a dual role in cancer therapy by both promoting apoptosis and inhibiting proliferation .
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound:
- Cardioprotection : In vivo studies demonstrated that administration of this compound prior to inducing ischemia resulted in reduced infarct size and improved cardiac function post-reperfusion .
- Cancer Therapy : In vitro assays indicated that this compound reduced cell viability in prostate cancer cell lines with an IC50 value around 14 µM, suggesting its potential as a therapeutic agent in oncology .
Properties
CAS No. |
20125-39-7 |
|---|---|
Molecular Formula |
C18H21N5O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21) |
InChI Key |
LGZYEDZSPHLISU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
solubility |
>55.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















